Pyruvic acid semicarbazone
Overview
Description
Pyruvic acid semicarbazone is a biochemical . Pyruvic acid, also known as 2-oxopropanoic acid, is an organic acid that probably occurs in all living cells . It ionizes to give a hydrogen ion and an anion, termed pyruvate . Biochemists use the terms pyruvate and pyruvic acid almost interchangeably .
Synthesis Analysis
The mixed ligand complexes of the type [ML1L2]Cl2, where M=Mn(II), Fe(III),Co(II), Ni(II), Cu(II)L1=pyruvic acid semicarbazone (PYSC) L2= acetone semicarbazone (ACSC). These complexes have been synthesized by the reactions of metal chlorides with two different semicarbazone in 1:1:1 molar ratios . The most common traditional method for the synthesis of the semicarbazone derivative is that semicarbazide hydrochloride on treatment with pyruvic acid or acetone gives semicarbazone derivative .Molecular Structure Analysis
The chemical formula of Pyruvic acid semicarbazone is C4H7N3O3 with an exact mass of 145.05 and a molecular weight of 145.120 .Chemical Reactions Analysis
Pyruvic acid, a representative alpha-keto carboxylic acid, is one of the few organic molecules destroyed in the troposphere by solar radiation rather than by reactions with free radicals . The first evidence of a bimolecular reaction of MHC in the gas phase, where MHC reacts with pyruvic acid to produce a C4H8O2 product has been presented .Physical And Chemical Properties Analysis
Pyruvic acid is a colorless liquid with a smell similar to that of acetic acid and is miscible with water . At room temperature, pure pyruvic acid is a colorless liquid with a pungent odor resembling that of acetic acid . On cooling, it forms crystals that melt at 13.6 °C . The boiling point is 165 °C .Scientific Research Applications
Complex Formation with Transition Metals :
- Pyruvic acid semicarbazone is used in synthesizing mixed ligand complexes with transition metals, which have applications in antimicrobial activities and structural studies. These complexes are formed with metals such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), and are characterized by various analytical methods, including IR and electronic spectra, thermal analysis, and magnetic measurement (Shirode et al., 2015).
Microbial Production :
- Research has focused on the microbial production of pyruvic acid, which is used in industries like food, cosmetics, pharmaceuticals, and agriculture. The production process often involves yeast or bacteria, with an emphasis on restricting natural catabolism and limiting by-product accumulation. This requires a combination of strain and process development (Maleki & Eiteman, 2017).
Biotechnological Production :
- Pyruvic acid, including its semicarbazone form, is important in the chemical and drug industries. Biotechnological production is considered a cost-effective alternative to chemical methods. This includes direct fermentative production using microorganisms and methods for pyruvate recovery (Li et al., 2001).
Application in Dermatology :
- Pyruvic acid peels, including formulations with pyruvic acid semicarbazone, are used in dermatology for treating conditions like photoaging, acne, and superficial scarring. These treatments are known for their efficacy in smoothing skin texture and lightening hyperpigmentations (Ghersetich et al., 2004).
Anti-inflammatory and Anti-mycobacterial Properties :
- Pyruvic acid derivatives have been explored for their potential in treating conditions like sepsis and shock, given their anti-inflammatory effects. Ethyl pyruvate, a derivative, has shown effectiveness in improving symptoms related to endotoxemia and renal dysfunction (Fink, 2004).
- Additionally, semicarbazones derived from pyruvic acid have been researched for anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (Kasimogullari & Cesur, 2007).
Safety And Hazards
Future Directions
There has been considerable interest in the studies of semicarbazone due to their coordination modes when bound to metals . The wide applications and structural diversity of metal complexes of semicarbazone and thiosemicarbazone encouraged us to synthesize the tridentate ONO-donor semicarbazone and ONS-donor thiosemicarbazone ligands and their metal complexes . Alternate separation technologies viable to both synthetic and biological routes are the current research areas .
properties
IUPAC Name |
(2E)-2-(carbamoylhydrazinylidene)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIAKYQGSBSNMG-QHHAFSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyruvic acid semicarbazone | |
CAS RN |
2704-30-5 | |
Record name | Pyruvic acid semicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002704305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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